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molecular formula C9H11F3N2 B8700259 N-(tert-butyl)-3,5,6-trifluoropyridin-2-amine

N-(tert-butyl)-3,5,6-trifluoropyridin-2-amine

Cat. No. B8700259
M. Wt: 204.19 g/mol
InChI Key: TYMKLKWMUMXYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06133284

Procedure details

To 40 ml of acetonitrile were added 11.0 g of 2,3,5,6-tetrafluoropyridine and 18.5 g of t-butylamine, and the mixture was stirred at 60° C. for 3 days, and the solvent and the like were distilled off. To the residue was added 100 ml of chloroform, and the mixture was washed with 50 ml of distilled water. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain 9.7 g of the title compound as a pale yellow oil.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[C:4]([F:10])[N:3]=1.[C:11]([NH2:15])([CH3:14])([CH3:13])[CH3:12]>C(#N)C>[C:11]([NH:15][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[C:4]([F:10])[N:3]=1)([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
FC1=NC(=C(C=C1F)F)F
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent and the like were distilled off
ADDITION
Type
ADDITION
Details
To the residue was added 100 ml of chloroform
WASH
Type
WASH
Details
the mixture was washed with 50 ml of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)(C)(C)NC1=NC(=C(C=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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